1-Undecanoylglycerol (CAS 64633-19-8), also known as 1-monoundecanoin, is a saturated monoacylglycerol distinguished by its 11-carbon fatty acid chain. As a nonionic surfactant, its core function as an emulsifier, formulation excipient, and bioactive agent is fundamentally determined by this specific chain length. [1] Its properties are predictably intermediate between its more common shorter-chain (C10, monocaprin) and longer-chain (C12, monolaurin) analogs, making it a precise choice for applications where these substitutes are suboptimal.
Substituting 1-Undecanoylglycerol with adjacent homologs like 1-monocaprin (C10) or 1-monolaurin (C12) is often unviable for optimized systems. A single methylene group difference (-CH2-) systematically alters critical, procurement-relevant properties including melting point, crystal structure, antimicrobial potency, and skin permeation enhancement. [REFS-1, REFS-2] These shifts are not trivial; they directly impact processability temperatures, formulation stability, biological efficacy, and drug delivery profiles, making precise chain length selection essential for reproducibility and target performance.
Comparative studies of medium-chain monoglycerides show that antimicrobial potency is highly dependent on acyl chain length. Against various Gram-positive bacteria, 1-monolaurin (C12) was identified as the most potent antibacterial compound in a series that included C11 and C13 monoglycerides. [1] This positions 1-undecanoylglycerol (C11) as an effective antimicrobial with a precisely defined, moderate potency relative to the C12 benchmark.
| Evidence Dimension | Relative antibacterial potency against Gram-positive bacteria |
| Target Compound Data | Effective, but less potent than 1-Monolaurin (C12) |
| Comparator Or Baseline | 1-Monolaurin (C12) demonstrated the highest potency among C11, C12, and C13 monoglycerides tested. [<a href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC585253/" target="_blank">1</a>] |
| Quantified Difference | Qualitatively lower potency than the C12 analog. |
| Conditions | In vitro testing against a panel of Gram-positive bacteria including Streptococcus and Staphylococcus species. |
For applications requiring potent but not maximal antimicrobial activity, C11 provides a standardized option without over-engineering, balancing efficacy with other formulation needs like melting point or cost.
The thermal behavior of saturated monoglycerides, a critical parameter for processability, is directly governed by acyl chain length. As part of a homologous series, 1-undecanoylglycerol has a melting point and polymorphic transition temperatures intermediate to 1-monocaprin (C10) and 1-monolaurin (C12). [1] This allows for precise temperature control during the formulation of structured lipid systems, as the specific chain length dictates the formation of distinct sub-α, α, and β crystal polymorphs which define final product texture and stability. [REFS-1, REFS-2]
| Evidence Dimension | Melting Point & Polymorphic Behavior |
| Target Compound Data | Intermediate melting point and specific polymorphic profile. |
| Comparator Or Baseline | Lower melting point than 1-Monolaurin (C12); Higher melting point than 1-Monocaprin (C10). Exhibits distinct polymorphic transitions (sub-α, α, β). [<a href="https://www.researchgate.net/publication/280590327_Comparing_the_crystallization_and_polymorphic_behaviour_of_saturated_and_unsaturated_monoglycerides" target="_blank">1</a>] |
| Quantified Difference | Predictably positioned between C10 and C12 analogs in thermal properties. |
| Conditions | Analysis by Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD). |
This compound is the correct choice for formulators needing to hit a specific melt/solidification temperature window that cannot be achieved with the more common C10 or C12 analogs, ensuring reproducible texture and stability.
The efficacy of chemical penetration enhancers is strongly dependent on alkyl chain length, often exhibiting a non-linear or parabolic relationship where activity peaks at a specific number of carbons. Studies on various homologous series of enhancers confirm that small changes in chain length lead to significant differences in drug flux across the skin. [REFS-1, REFS-2] Therefore, 1-undecanoylglycerol's C11 chain offers a unique point on the structure-activity curve, distinct from C10 or C12 analogs, making it a specific, non-substitutable choice for transdermal formulations optimized for its particular enhancement profile.
| Evidence Dimension | Skin Permeation Enhancement Factor |
| Target Compound Data | Provides a specific enhancement factor unique to the C11 chain length. |
| Comparator Or Baseline | Different enhancement activity compared to C10 and C12 analogs, which fall at different points on the chain length vs. activity curve. [REFS-1, REFS-2] |
| Quantified Difference | Occupies a unique and non-interchangeable position in the structure-activity relationship for skin permeation. |
| Conditions | In vitro percutaneous absorption studies using Franz diffusion cells with model drug compounds. |
For optimized transdermal drug delivery, where the enhancer's interaction with the stratum corneum is critical, the specific C11 chain length can provide the ideal balance of lipid fluidization and partitioning required for maximal flux of a given API.
This compound is the right choice for preservative systems or active topicals where the high melting point of 1-monolaurin (C12) is problematic for processing, but the antimicrobial efficacy of 1-monocaprin (C10) is insufficient. Its intermediate thermal and bioactive profile allows for precise formulation control. [REFS-1, REFS-2]
In food or pharmaceutical applications requiring structured fats or oleogels, 1-undecanoylglycerol serves as a specialty lipid. Its unique crystallization and melting behavior, distinct from C10 and C12 analogs, enables the creation of materials with specific rheological properties, textures, and controlled-release profiles not achievable with generic substitutes. [2]
As a candidate in an enhancer library, 1-undecanoylglycerol is essential for determining the optimal chain length for maximizing the skin flux of a specific active pharmaceutical ingredient (API). When screening reveals peak enhancement at C11, it becomes the designated, non-substitutable excipient for that drug formulation. [3]